molecular formula C13H18N4OS B3793913 N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N-methylpyrimidin-4-amine

N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N-methylpyrimidin-4-amine

Cat. No.: B3793913
M. Wt: 278.38 g/mol
InChI Key: HCKBNTUXXUZMJF-UHFFFAOYSA-N
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Description

This compound is known to be a synthetic intermediate used in the production of Cobicistat , a known inhibitor of Cytochrome P450 3A (CYP3A) and is used as a pharmacokinetic booster for anti-HIV-1 drugs .


Synthesis Analysis

The synthesis of thiazoles, including compounds similar to the one , has been extensively studied . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals .


Molecular Structure Analysis

The molecular structure of thiazoles includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole nucleus is part of the vitamin B (thiamine) structure .


Chemical Reactions Analysis

Thiazoles are known to have potent biological applications . They show similar chemical and physical properties to pyridine and pyrimidine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 410.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, it’s known that the compound is used in the synthesis of Cobicistat , a known inhibitor of Cytochrome P450 3A (CYP3A) and is used as a pharmacokinetic booster for anti-HIV-1 drugs .

Future Directions

The compound’s role as a synthetic intermediate in the production of Cobicistat suggests potential future directions in the development of pharmacokinetic boosters for anti-HIV-1 drugs . Further structural modification could also lead to selective dual inhibition of DDR1 and DDR2 .

Properties

IUPAC Name

6-methoxy-N-methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-9(2)13-16-10(7-19-13)6-17(3)11-5-12(18-4)15-8-14-11/h5,7-9H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKBNTUXXUZMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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